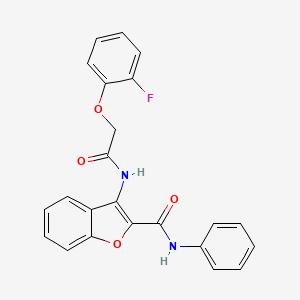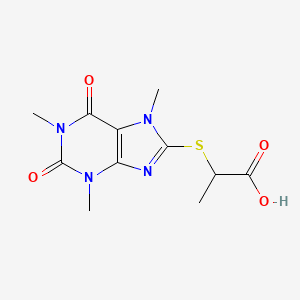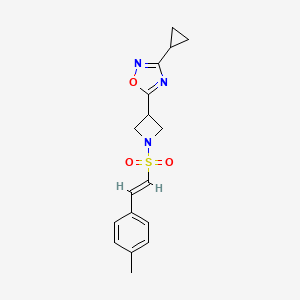
3-(2-(2-fluorophenoxy)acetamido)-N-phenylbenzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a benzofuran, an acetamide, and a fluorophenoxy group . It is a derivative of benzofuran, which is a heterocyclic compound (a compound that contains atoms of at least two different elements as members of its rings) with a fusion of benzene and furan rings .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzofuran ring and the various functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity. The presence of the fluorine atom, for instance, could influence its reactivity and other properties .Applications De Recherche Scientifique
Synthetic Routes and Characterization
- Synthesis and Characterization: Research often explores the synthesis and characterization of novel compounds with potential biological activities. For example, studies on the synthesis of complex molecules like benzotriazole derivatives and benzofuran-2-carboxamide derivatives focus on developing new synthetic routes, characterizing these compounds through various spectroscopic techniques, and evaluating their potential biological activities (Talupur et al., 2021; Uesaka Toshiyuki et al., 2020). These studies lay the groundwork for understanding the structural and functional properties of similar compounds (Talupur, Satheesh, & Chandrasekhar, 2021).
Potential Biological Activities
Anticancer Agents
Compounds with carboxamide derivatives have been evaluated for their anticancer properties. For instance, the study of 2-phenylthiazole-4-carboxamide derivatives revealed their cytotoxic activities against various cancer cell lines, suggesting that similar structures could possess anticancer potential (Aliabadi et al., 2010) (Aliabadi, Shamsa, Ostad, Emami, Shafiee, Davoodi, & Foroumadi, 2010).
Antimicrobial Activity
The synthesis and antimicrobial evaluation of different carboxamide and acetamide derivatives highlight the antimicrobial potential of these compounds. Studies demonstrate the preparation of molecules with varying substitutions and their subsequent testing against a range of bacterial and fungal species, indicating the broad-spectrum antimicrobial potential of these classes of compounds (Incerti et al., 2017) (Incerti, Vicini, Geronikaki, Eleftheriou, Tsagkadouras, Zoumpoulakis, Fotakis, Ćirić, Glamočlija, & Soković, 2017).
Molecular Docking and Drug Discovery
- Molecular Docking Studies: The integration of molecular docking studies in the research of chemical compounds like carboxamides and acetamides aids in understanding their interaction with biological targets, such as enzymes or receptors. This approach is crucial in drug discovery, where the goal is to identify compounds with high specificity and efficacy against disease targets (Al-Ostoot et al., 2020) (Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020).
Mécanisme D'action
Orientations Futures
The future directions for research on this compound would likely depend on its potential applications. If it shows promise in medicinal chemistry, for example, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, or testing its efficacy in various models .
Propriétés
IUPAC Name |
3-[[2-(2-fluorophenoxy)acetyl]amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O4/c24-17-11-5-7-13-19(17)29-14-20(27)26-21-16-10-4-6-12-18(16)30-22(21)23(28)25-15-8-2-1-3-9-15/h1-13H,14H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDUYGREWPSYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2808508.png)
![1-Methyl-4-[[2-(5,6,7,8-tetrahydronaphthalen-1-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2808510.png)
![N'-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2808513.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2808514.png)
![4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-bis(2-chloroethyl)benzenesulfonamide](/img/structure/B2808515.png)
![N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide](/img/structure/B2808516.png)
![N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}furan-2-carboxamide](/img/structure/B2808519.png)
![(4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2808522.png)
![(1S,3R)-3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2808524.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide](/img/structure/B2808526.png)

